molecular formula C10H12N2O2 B14811683 3-Amino-4-cyclopropoxybenzamide

3-Amino-4-cyclopropoxybenzamide

Cat. No.: B14811683
M. Wt: 192.21 g/mol
InChI Key: HGJDNNDRUKVTCZ-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropoxybenzamide is an organic compound with a benzamide structure, featuring an amino group at the 3-position and a cyclopropoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-cyclopropoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-cyclopropoxybenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The resulting 3-amino-4-cyclopropoxybenzoic acid is then converted to the benzamide derivative through an amidation reaction with ammonia or an amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-c

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-amino-4-cyclopropyloxybenzamide

InChI

InChI=1S/C10H12N2O2/c11-8-5-6(10(12)13)1-4-9(8)14-7-2-3-7/h1,4-5,7H,2-3,11H2,(H2,12,13)

InChI Key

HGJDNNDRUKVTCZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)C(=O)N)N

Origin of Product

United States

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